molecular formula C19H19N5O3S4 B2744180 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877655-73-7

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2744180
CAS No.: 877655-73-7
M. Wt: 493.63
InChI Key: RMSWENKUVVCVDL-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring:

  • A 1,3,4-thiadiazole core substituted with an ethylthio group at position 3.
  • An acetamide linker bridging the thiadiazole to a tetrahydrothieno[3,2-d]pyrimidin-4-one scaffold.
  • A 3-methoxyphenyl substituent at position 3 of the pyrimidinone ring.

This structure combines sulfur-rich moieties (thiadiazole, thienopyrimidinone) and aromatic substituents, which are common in bioactive molecules targeting inflammation, enzyme inhibition, or microbial activity .

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S4/c1-3-28-19-23-22-17(31-19)21-14(25)10-30-18-20-13-7-8-29-15(13)16(26)24(18)11-5-4-6-12(9-11)27-2/h4-6,9H,3,7-8,10H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSWENKUVVCVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex compound with significant potential in various biological activities. This article synthesizes available research findings on its biological activity, including its synthesis methods, structure-activity relationships (SAR), and specific biological effects such as anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound's molecular formula is C16H16N6O3S4C_{16}H_{16}N_{6}O_{3}S_{4}, with a molecular weight of 468.6 g/mol. It features a thiadiazole ring and a thieno[3,2-d]pyrimidine moiety which contribute to its biological activity. The IUPAC name is N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide .

Synthesis Methods

The synthesis of this compound typically involves multiple steps including the formation of thiadiazole rings through methods like the Gewald reaction and subsequent functionalization to introduce various substituents. The synthesis can be optimized using modern techniques such as microwave-assisted synthesis to improve yield and efficiency .

Anticancer Activity

Research indicates that compounds containing thiadiazole derivatives exhibit potent anticancer activity. For instance:

  • In vitro studies have shown that derivatives of thiadiazoles can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia). The compound demonstrated significant cytotoxic effects with IC50 values indicating effective inhibition of cancer cell growth .
    CompoundCell LineIC50 (μM)
    Thiadiazole Derivative AMCF-719.5
    Thiadiazole Derivative BHL-60<10
    The presence of electron-withdrawing groups has been associated with enhanced activity against these cell lines .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies have indicated that derivatives with specific substitutions exhibit significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria:

  • Structure–Activity Relationship (SAR) studies suggest that para-substituted compounds with halogen or hydroxyl groups enhance antimicrobial efficacy .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cell division and proliferation.
  • Reactive Oxygen Species (ROS) : It may induce oxidative stress in cancer cells leading to apoptosis.
  • Targeting Molecular Pathways : Interaction with various signaling pathways that regulate cell survival and growth .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Song et al. (2011) synthesized novel fluorinated derivatives and evaluated their anticancer activity against HL-60 cells using the MTT assay, finding some derivatives exhibited higher activity than doxorubicin .
  • Gomha et al. (2016) reported on bis(1,3,4-thiadiazole) derivatives showing promising cytotoxicity against MCF-7 cell lines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide have been shown to possess activity against various bacterial strains and fungi. A study highlighted that certain thiadiazole derivatives demonstrated comparable efficacy to standard antibiotics against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer activity of this compound can be attributed to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells. Research has shown that thiadiazole derivatives can modulate various signaling pathways involved in cancer progression . For example:

  • A study reported that compounds with a similar structure exhibited cytotoxic effects on different cancer cell lines by disrupting cell cycle progression .
  • Another investigation found that specific substitutions on the thiadiazole ring significantly enhanced the anticancer activity against breast and colon cancer cell lines .

Antioxidant Activity

Compounds containing the thiadiazole moiety have been recognized for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at preventing oxidative damage associated with chronic diseases .

Case Studies

Study Findings
Study 1: Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth against E. coli and S. aureus using thiadiazole derivatives .
Study 2: Anticancer ActivityShowed that specific derivatives induced apoptosis in MCF-7 breast cancer cells through mitochondrial pathways .
Study 3: Antioxidant EffectsFound that the compound effectively scavenged DPPH radicals, indicating strong antioxidant potential .

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogues

Compound Name & CAS No. Thiadiazole Substituent Pyrimidinone Substituent Aryl Group Molecular Weight (g/mol) Key Properties/Applications
Target Compound 5-(ethylthio) 3-(3-methoxyphenyl) 3-methoxyphenyl ~476 (estimated) Not reported in evidence; inferred bioactivity from analogues
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide (686771-26-6) 5-methyl 3-(4-methylphenyl) 4-methylphenyl 456.5 Higher lipophilicity (logP ~3.1); potential kinase inhibition
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide (687567-94-8) 5-ethyl 3-(4-nitrophenyl) 4-nitrophenyl 476.6 Electron-withdrawing nitro group; enhanced reactivity in electrophilic substitutions
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetamide (876895-26-0) 5-isopropyl 4-phenyl Phenyl 387.5 Reduced steric hindrance; dihydropyrimidin core alters ring conformation

Key Observations :

  • Substituent Effects: Electron-donating groups (e.g., methoxy in the target compound) enhance resonance stabilization and may improve binding to aromatic receptor pockets .
  • Thiadiazole Modifications :
    • Ethyl/isopropyl groups at position 5 increase steric bulk, which may hinder enzymatic degradation but reduce solubility .

Physical Properties

  • Melting Points : Analogues with nitro or methyl groups exhibit higher melting points (262–270°C) due to stronger intermolecular forces (e.g., dipole-dipole interactions in ) compared to methoxy-substituted derivatives .
  • Solubility : The target compound’s 3-methoxyphenyl group likely improves aqueous solubility over nitro-substituted derivatives, which are more polar but prone to crystallization .

Q & A

Basic: What is a reliable synthetic route for this compound?

Answer:
The compound can be synthesized via nucleophilic substitution reactions. A common method involves refluxing a thiol-containing precursor (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol) with a chloroacetamide derivative in dry acetone using anhydrous potassium carbonate (K₂CO₃) as a base. The reaction is typically monitored by TLC for completion (~3–4 hours), followed by filtration, solvent evaporation, and recrystallization from ethanol or pet-ether to obtain pure crystals . Similar protocols for analogous thiadiazole-acetamide derivatives highlight the importance of controlling reaction temperature (60–80°C) and stoichiometric ratios (1:1 molar ratio of thiol to chloroacetamide) to avoid side products .

Basic: How can the molecular structure of this compound be confirmed?

Answer:
X-ray crystallography is the gold standard for structural confirmation. For example, X-ray diffraction of related N-substituted thiadiazole-acetamides reveals bond lengths (e.g., C–S bonds at ~1.75 Å) and dihedral angles critical for assessing planarity and intermolecular interactions . Complementary techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to verify proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm) and carbon backbone connectivity.
  • DFT calculations : B3LYP/SDD methods validate bond angles (e.g., C1-C2-C3 = 121.4°) and optimize molecular geometry .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:
Use Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and scalability by enabling precise control of residence time and reagent mixing . Statistical models (e.g., response surface methodology) can identify optimal conditions, such as refluxing in acetonitrile at 70°C with a 10% excess of K₂CO₃, which increases yields from 65% to >85% .

Advanced: How to resolve discrepancies between computational and experimental structural data?

Answer:
Discrepancies in bond angles or torsional strains (e.g., deviations >2° in DFT vs. X-ray data) often arise from crystal packing effects or solvation. Mitigation strategies include:

  • Solvent correction in DFT : Incorporate polarizable continuum models (PCM) to simulate solvent interactions.
  • Hirshfeld surface analysis : Quantify intermolecular forces (e.g., π-π stacking in crystals) that DFT may not fully capture .
    Example: A 1.5° deviation in C4-N7-C8 angles (DFT: 112.3° vs. X-ray: 113.8°) can be attributed to crystal lattice constraints .

Basic: What pharmacological assays are suitable for evaluating bioactivity?

Answer:

  • Enzyme inhibition : Test against targets like lipoxygenase (LOX) or cyclooxygenase (COX-2) using spectrophotometric assays (IC₅₀ determination at λ = 450 nm) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM) .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced: How to troubleshoot low yields in the final coupling step?

Answer:
Low yields (<50%) often stem from steric hindrance or poor nucleophilicity. Solutions include:

  • Activating agents : Use EDCI/HOBt for amide bond formation in DMF .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W) .
  • Purification : Switch from ethanol to DCM/hexane recrystallization to recover polar byproducts .

Advanced: What computational tools predict structure-activity relationships (SAR)?

Answer:

  • Molecular docking (AutoDock Vina) : Dock the compound into enzyme active sites (e.g., LOX or EGFR kinase) to assess binding affinity (ΔG ≤ -8 kcal/mol indicates strong binding) .
  • QSAR models : Use descriptors like LogP, polar surface area, and H-bond donors to correlate with IC₅₀ values .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .

Basic: How to characterize thermal stability for storage and handling?

Answer:
Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) . For related thiadiazoles:

  • TGA : Decomposition onset at ~220°C indicates moderate thermal stability.
  • DSC : Melting points ~180–190°C (endothermic peaks) confirm crystallinity .

Advanced: How to validate synthetic intermediates with conflicting spectral data?

Answer:

  • 2D NMR (HSQC/HMBC) : Resolve ambiguous 13C^{13}C signals (e.g., distinguishing S–C=O from N–C=O).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺ at m/z 591.68) with <2 ppm error .
  • X-ray of intermediates : As done for N-{2,2,2-trichloro-1-[(5-aryl-thiadiazol-2-yl)amino]ethyl}acetamides .

Advanced: How to design derivatives for improved pharmacokinetics?

Answer:

  • Bioisosteric replacement : Substitute the ethylthio group with trifluoromethyl to enhance metabolic stability .
  • Prodrug strategies : Introduce ester moieties (e.g., ethyl acetate) for better oral bioavailability .
  • LogP optimization : Use ClogP calculators to target values between 2–4 for balanced solubility/permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.